![molecular formula C16H11FN2O B6632231 N-(6-fluoropyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B6632231.png)
N-(6-fluoropyridin-2-yl)naphthalene-2-carboxamide
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Overview
Description
N-(6-fluoropyridin-2-yl)naphthalene-2-carboxamide, also known as BAY 57-1293, is a chemical compound that has gained significant attention in the field of scientific research due to its potential medicinal properties. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The mechanism of action of N-(6-fluoropyridin-2-yl)naphthalene-2-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to target specific proteins and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(6-fluoropyridin-2-yl)naphthalene-2-carboxamide has several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of inflammation. This compound has also been found to have a low toxicity profile, making it a potentially safe and effective treatment option.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(6-fluoropyridin-2-yl)naphthalene-2-carboxamide in lab experiments is its specificity in targeting specific proteins and receptors. This compound has also been found to have a low toxicity profile, making it a potentially safe and effective treatment option. However, limitations include the need for further research into its long-term effects and potential side effects.
Future Directions
For research include its potential use in combination with other drugs, optimal dosage and administration, and the synthesis of related compounds.
Synthesis Methods
The synthesis of N-(6-fluoropyridin-2-yl)naphthalene-2-carboxamide involves several steps, including the reaction of 2-bromo-naphthalene with 6-fluoro-2-pyridinecarboxylic acid, followed by a coupling reaction with an amine group. This process results in the formation of the desired compound, which can be purified and analyzed for further research.
Scientific Research Applications
N-(6-fluoropyridin-2-yl)naphthalene-2-carboxamide has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and pain. Several scientific studies have shown promising results in the effectiveness of this compound in inhibiting cancer cell growth and reducing inflammation in animal models.
properties
IUPAC Name |
N-(6-fluoropyridin-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-14-6-3-7-15(18-14)19-16(20)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCKZRYKTNRQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoropyridin-2-yl)naphthalene-2-carboxamide |
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